

2-Methyl-6-nitroanisole: A Versatile Starting Material for Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyl-6-nitroanisole

Cat. No.: B171494

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitroanisole, with the CAS number 18102-29-9, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methoxy group at the 1, 2, and 6 positions, respectively. The presence and strategic placement of these functional groups make it a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-Methyl-6-nitroanisole**, including detailed experimental protocols and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-6-nitroanisole** is presented below.

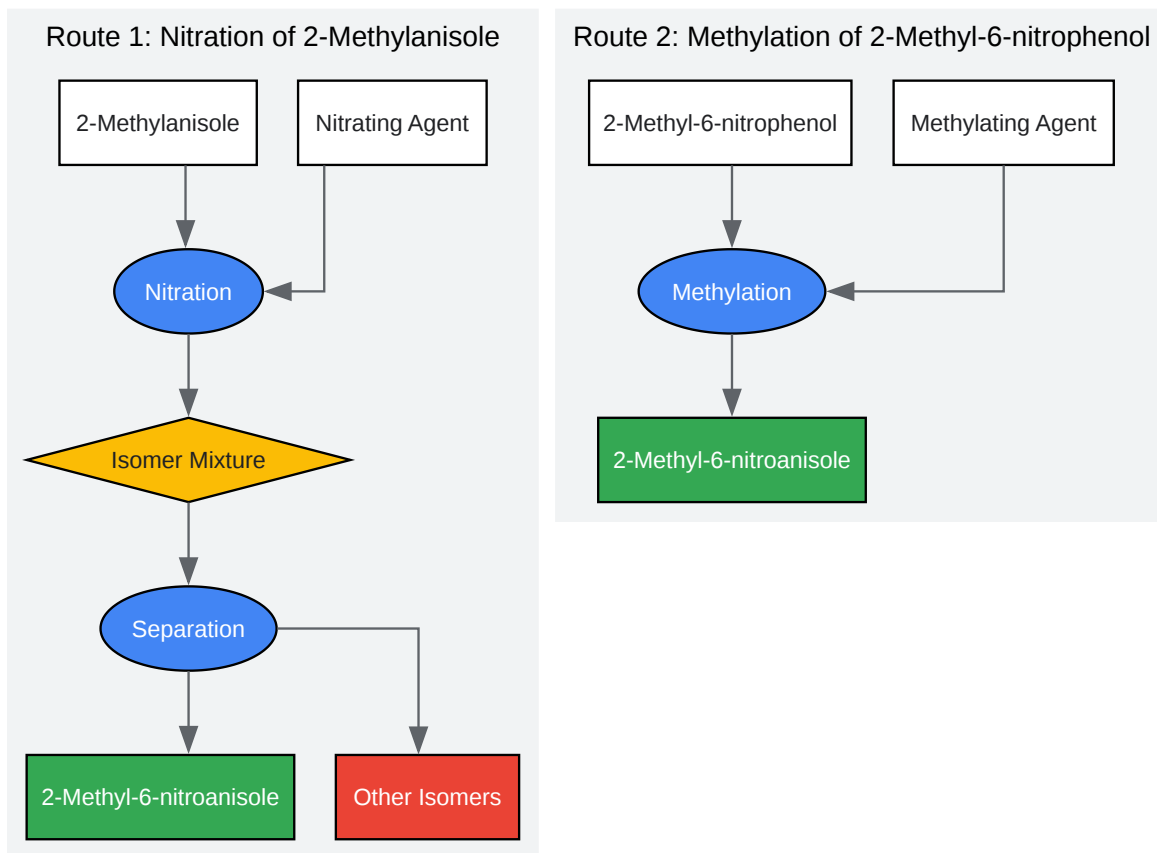
Property	Value
CAS Number	18102-29-9
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Appearance	Typically a yellow to brown solid or liquid
Solubility	Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. [1]

Synthesis of 2-Methyl-6-nitroanisole

The primary synthetic routes to **2-Methyl-6-nitroanisole** involve either the direct nitration of 2-methylanisole or the methylation of 2-methyl-6-nitrophenol.

Synthesis Workflow

Synthesis Pathways to 2-Methyl-6-nitroanisole



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Caption: Synthetic routes to **2-Methyl-6-nitroanisole**.

Experimental Protocols

Route 1: Nitration of 2-Methylanisole (Illustrative Protocol)

Direct nitration of 2-methylanisole typically yields a mixture of isomers. Achieving high selectivity for the 2,6-isomer can be challenging and is sensitive to reaction conditions.

- Materials: 2-Methylanisole, nitric acid, sulfuric acid, acetic anhydride.
- Procedure:

- Cool a mixture of acetic anhydride and sulfuric acid to 0-5 °C in an ice bath.
- Slowly add nitric acid to the cooled mixture while maintaining the temperature.
- Add 2-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography or fractional distillation to separate the **2-Methyl-6-nitroanisole** from other isomers.

Route 2: Methylation of 2-Methyl-6-nitrophenol (Illustrative Protocol)

This method offers a more regioselective approach to the desired product.

- Materials: 2-Methyl-6-nitrophenol, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydroxide), and a suitable solvent (e.g., acetone, DMF).
- Procedure:
 - Dissolve 2-methyl-6-nitrophenol in the chosen solvent in a round-bottom flask.
 - Add the base to the solution and stir to form the phenoxide salt.
 - Add the methylating agent dropwise to the reaction mixture.
 - Heat the mixture to reflux and monitor the reaction progress by TLC.

- Once the reaction is complete, cool the mixture to room temperature.
- Filter off any inorganic salts and remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the product by recrystallization or column chromatography if necessary.

Spectroscopic Data

The structural characterization of **2-Methyl-6-nitroanisole** is confirmed by various spectroscopic techniques.

Spectroscopic Data	
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
IR Spectroscopy	Data not available in the search results.
Mass Spectrometry	Data not available in the search results.

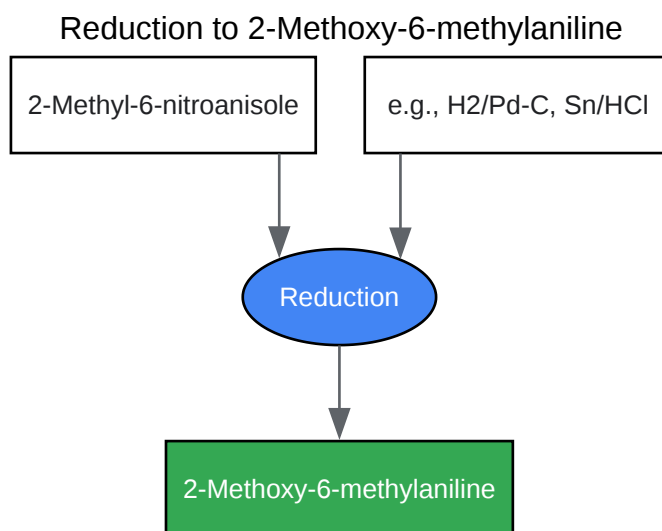
Applications in Organic Synthesis

The reactivity of **2-Methyl-6-nitroanisole** is primarily dictated by the nitro group, which can undergo reduction, and the aromatic ring, which is susceptible to nucleophilic aromatic substitution.

Key Reactions and Experimental Protocols

1. Reduction of the Nitro Group to form 2-Methoxy-6-methylaniline

The reduction of the nitro group is a common transformation, yielding the corresponding aniline, which is a valuable building block for the synthesis of heterocycles and other functionalized molecules.



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References

- 1. CAS 18102-29-9: 2-methoxy-1-methyl-3-nitrobenzene [cymitquimica.com]
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